molecular formula C21H21N5O4S B2418382 2-methoxy-5-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide CAS No. 1021082-26-7

2-methoxy-5-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide

Katalognummer: B2418382
CAS-Nummer: 1021082-26-7
Molekulargewicht: 439.49
InChI-Schlüssel: OEPONZXAFCBENO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methoxy-5-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide is a synthetic compound known for its intricate molecular structure and significant applications in medicinal and industrial chemistry. This compound is notable for its potential bioactivity, which has piqued the interest of researchers in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

  • Initial Steps: : The synthesis of 2-methoxy-5-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide often begins with the formation of the benzenesulfonamide core. This can be achieved through the sulfonylation of aniline derivatives with appropriate sulfonyl chlorides under controlled conditions, typically using a base like pyridine or triethylamine.

  • Intermediate Formation: : The next step involves the creation of the 3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin intermediate. This is often synthesized through a multi-step process involving the cyclization of hydrazine derivatives with substituted nitriles, followed by further modifications to introduce the phenyl group.

  • Final Assembly: : The coupling of the intermediate with the benzenesulfonamide core is carried out through nucleophilic substitution reactions. Commonly used reagents include alkyl halides or sulfonates in the presence of bases such as sodium hydride or potassium carbonate.

Industrial Production Methods: : In industrial settings, these processes are scaled up using flow chemistry techniques and automated reactors to ensure high yields and purity. Optimized reaction conditions, such as temperature control and solvent choice, are crucial for efficient large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

  • Oxidation: : 2-methoxy-5-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxide or sulfone derivatives.

  • Reduction: : Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

  • Substitution: : Nucleophilic or electrophilic substitution reactions are common, with reagents like alkyl halides for alkylation or halogenated solvents for halogenation reactions.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reduction: : Lithium aluminum hydride, sodium borohydride.

  • Substitution: : Alkyl halides, halogenated solvents.

Major Products

  • Oxidation: : Sulfoxides, sulfones.

  • Reduction: : Amines.

  • Substitution: : Various alkylated or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

2-methoxy-5-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide has diverse applications in scientific research, including:

  • Chemistry: : Utilized as a building block for synthesizing more complex molecules and studying reaction mechanisms.

  • Biology: : Investigated for its potential bioactive properties, particularly in the context of enzyme inhibition and receptor binding studies.

  • Medicine: : Explored for its therapeutic potential, particularly as a candidate for drug development targeting specific biological pathways.

  • Industry: : Used in the production of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Vergleich Mit ähnlichen Verbindungen

2-methoxy-5-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide can be compared to several similar compounds:

  • 2-methoxy-5-methyl-N-(2-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)oxy)ethyl)benzenesulfonamide: : Similar in structure but differs in the heterocyclic core, impacting its bioactivity and chemical reactivity.

  • 2-methoxy-5-methyl-N-(2-(3-phenyl-1,2,4-oxadiazolo[4,3-a]pyridine-6-yl)oxy)ethyl)benzenesulfonamide: : Features an oxadiazole ring instead of a triazole, which may alter its interaction with biological targets.

  • 2-methoxy-5-methyl-N-(2-(3-phenyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-6-yl)oxy)ethyl)benzenesulfonamide: : Incorporates a thiadiazine ring, providing different pharmacological profiles and uses.

This compound’s unique combination of functional groups and molecular structure makes it a versatile molecule in various scientific and industrial applications.

Biologische Aktivität

2-Methoxy-5-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure

The compound can be structurally represented as follows:

C19H22N4O4S\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}_4\text{S}

This structure includes a methoxy group, a methyl group, and a sulfonamide moiety that contribute to its biological properties.

Anticancer Activity

Recent studies have indicated that derivatives of triazolo-pyridazine compounds exhibit promising anticancer properties. For instance, compound 12e , a related triazolo derivative, showed significant cytotoxicity against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC50 values were reported as 1.06 μM, 1.23 μM, and 2.73 μM respectively . This suggests that similar compounds may exhibit comparable or enhanced anticancer activity.

The mechanism by which these compounds exert their effects often involves the inhibition of specific kinases. For example, the inhibition of c-Met kinase has been highlighted as a key pathway through which these triazolo derivatives induce apoptosis in cancer cells. The ability to induce late apoptosis and arrest the cell cycle in the G0/G1 phase was observed with compound 12e .

Pharmacological Profile

The pharmacological profile of this compound suggests moderate cytotoxicity with potential for further development. In silico studies indicate that similar compounds possess favorable pharmacokinetic properties, which may translate into lower toxicity and enhanced efficacy in vivo .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the triazole ring and the introduction of various substituents can significantly influence biological activity. For instance, the presence of a para-methoxyphenyl group has been shown to enhance the pharmacological profile of triazole derivatives .

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various triazolo derivatives against different cancer cell lines using the MTT assay. The results indicated that compounds with specific structural features exhibited IC50 values below 10 μM, indicating strong potential as therapeutic agents .

CompoundCell LineIC50 (μM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

Study 2: In Silico Toxicity Analysis

In silico analyses using T.E.S.T software indicated that related compounds belong to low to moderate toxicity classes (3rd or 4th), suggesting a favorable safety profile for further development .

Eigenschaften

IUPAC Name

2-methoxy-5-methyl-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O4S/c1-15-8-9-17(29-2)18(14-15)31(27,28)22-12-13-30-20-11-10-19-23-24-21(26(19)25-20)16-6-4-3-5-7-16/h3-11,14,22H,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPONZXAFCBENO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.